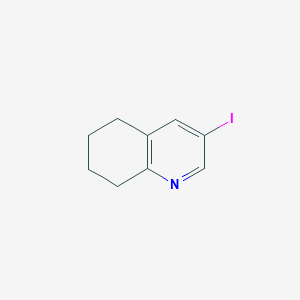

3-Iodo-5,6,7,8-tetrahydroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10IN |

|---|---|

Molecular Weight |

259.09 g/mol |

IUPAC Name |

3-iodo-5,6,7,8-tetrahydroquinoline |

InChI |

InChI=1S/C9H10IN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2 |

InChI Key |

YYOQJNMKIAIOJB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=N2)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo 5,6,7,8 Tetrahydroquinoline and Positional Isomers

Regioselective Iodination Strategies

Regioselective iodination is crucial for creating specific isomers of iodo-tetrahydroquinolines. Strategies range from activating and directing C-H bonds to direct halogenation of the pre-formed heterocyclic system.

Directed C-H functionalization has emerged as a powerful tool for selectively modifying complex molecules. By using a directing group, chemists can guide a reactive metal catalyst or an electrophile to a specific C-H bond, overriding the inherent reactivity of the substrate.

A notable strategy for the synthesis of complex tetrahydroquinolines involves a sequence of reactions utilizing a picolinamide (B142947) (PA) directing group. rsc.orgnih.gov A palladium-catalyzed picolinamide-directed ortho-iodination of the ε-C(sp²)–H bonds of γ-arylpropylamine substrates has been developed. nih.govrsc.orgrsc.org This method is particularly effective for arenes carrying both strongly electron-donating and electron-withdrawing substituents, a challenge for other methods. rsc.orgnih.gov

Pd-catalyzed γ-C(sp³)–H arylation: An initial arylation at the sp³-hybridized carbon of an alkylpicolinamide precursor. rsc.org

Pd-catalyzed ε-C(sp²)–H iodination: The key step where a palladium catalyst directs the iodination to the ortho-position of the aryl group. rsc.orgrsc.org

Cu-catalyzed C–N cyclization: An intramolecular cyclization that forms the tetrahydroquinoline ring. rsc.orgnih.gov

This sequence allows for the synthesis of tetrahydroquinolines with diverse substitution patterns, including specific iodo-isomers. rsc.orgnih.gov For example, a picolinamide-protected tetrahydroquinoline can undergo Pd-catalyzed iodination to selectively yield the 8-iodo-tetrahydroquinoline product. rsc.org

Table 1: Palladium-Catalyzed Picolinamide-Directed C-H Iodination

| Substrate Type | Reagents & Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| γ-arylpropyl-picolinamides | Pd(OAc)₂, PhI(OAc)₂, I₂, AcOH | ortho-Iodinated γ-arylpropyl-picolinamides | Good to Excellent | nih.gov, rsc.org |

| PA-THQ (Picolinamide-Tetrahydroquinoline) | Pd(OAc)₂, PhI(OAc)₂, I₂, AcOH | 8-Iodo-PA-THQ | Excellent | rsc.org |

As a complementary approach to the palladium-catalyzed method, a metal-free directed electrophilic aromatic substitution (SEAr) has been developed. nih.gov This strategy also employs a picolinamide (PA) directing group to guide the iodination of the remote ε-C(sp²)–H bond of γ-arylpropylpicolinamides. rsc.orgnih.gov

The reaction sequence is similar to the palladium-catalyzed version, involving an initial Pd-catalyzed arylation, followed by the metal-free iodination, and concluding with a Cu-catalyzed C–N cyclization to furnish the tetrahydroquinoline scaffold. nih.gov However, this method has limitations. When substrates contain strongly electron-donating groups, the reaction often yields significant amounts of undesired side products from competing, undirected SEAr processes. Conversely, substrates with strongly electron-withdrawing groups may be unreactive. rsc.orgnih.gov This makes the palladium-catalyzed approach more broadly applicable. nih.gov Under undirected SEAr conditions, a picolinamide-tetrahydroquinoline substrate can be selectively iodinated at the 6-position. rsc.org

Table 2: Metal-Free Picolinamide-Directed SEAr Iodination

| Substrate Type | Reagents & Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| γ-arylpropyl-picolinamides | NIS (N-Iodosuccinimide), TFA (Trifluoroacetic acid) | ortho-Iodinated γ-arylpropyl-picolinamides | Good | nih.gov |

| PA-THQ (Picolinamide-Tetrahydroquinoline) | I₂, Ag₂SO₄ | 6-Iodo-PA-THQ | Excellent | rsc.org |

Iodine can act as both an electrophile and an oxidizing agent, enabling tandem reactions where cyclization and functionalization occur in a single pot.

A highly regioselective method for synthesizing polysubstituted tetrahydroquinolines has been achieved through an iodine-induced tandem cyclization. nih.gov This reaction brings together propargylic alcohols and amines in a one-pot process, mediated by iodine, to construct the tetrahydroquinoline ring system. The methodology allows for the formation of complex, substituted tetrahydroquinolines with high efficiency. nih.gov

Direct halogenation of an existing tetrahydroquinoline or quinolone ring is a straightforward approach to introduce an iodine atom. The regioselectivity of this transformation is highly dependent on the reagents and reaction conditions employed.

A radical-based direct C–H iodination protocol has been developed for various heteroaromatics, including quinolines and quinolones. This method demonstrates high selectivity for the C3 position. The protocol is scalable and applicable to both electron-rich and electron-poor heteroaromatic systems.

Furthermore, the choice of iodinating agent and conditions can direct the halogen to other positions on the tetrahydroquinoline scaffold, providing access to different positional isomers. rsc.org

Table 3: Regioselective Iodination of Pre-formed Tetrahydroquinoline Scaffolds

| Starting Material | Reagents & Conditions | Major Product | Citation |

|---|---|---|---|

| Quinolines/Quinolones | Radical-based C-H iodination | C3-Iodinated product | |

| PA-Tetrahydroquinoline | I₂, Ag₂SO₄ (Undirected SEAr) | 6-Iodo-PA-Tetrahydroquinoline | rsc.org |

| PA-Tetrahydroquinoline | Pd(OAc)₂, PhI(OAc)₂, I₂ (Directed C-H Iodination) | 8-Iodo-PA-Tetrahydroquinoline | rsc.org |

Halogenation of Pre-formed Tetrahydroquinoline and Quinolone Scaffolds

Direct Iodination of Tetrahydroquinolin-4-one Derivatives

The synthesis of functionalized 1,2,3,4-tetrahydroquinolines and their precursors, 2,3-dihydro-4(1H)-quinolinones, can be achieved through various domino reactions. nih.gov These reactions often involve steps like reduction or oxidation followed by cyclization, acid-catalyzed ring closures, or metal-promoted processes. nih.gov For instance, one approach involves the conversion of 2-nitroarylketones and aldehydes into tetrahydroquinolines via a reduction-reductive amination sequence using a 5% Pd/C catalyst. nih.gov This process starts with the catalytic reduction of a nitro group, leading to the formation of a cyclic imine which is then further reduced to the tetrahydroquinoline ring system. nih.gov While this demonstrates the construction of the core structure, the direct iodination of such tetrahydroquinolin-4-one derivatives is a key step for introducing the iodine substituent.

Pyridine-Iodine Iodination Protocols for Tetrahydroquinolines

Pyridine-iodine complexes are effective reagents for the iodination of various heterocyclic compounds. A common formulation for such reactions is a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine (B92270). glenresearch.com The regioselective iodination of quinolines and related nitrogen-containing heterocycles is a critical challenge. rsc.org Protocols have been developed that allow for the selective introduction of iodine at specific positions on the aromatic ring. rsc.org For quinolines, iodination tends to occur selectively at the C3 position. rsc.org This selectivity is crucial for the targeted synthesis of compounds like 3-iodo-5,6,7,8-tetrahydroquinoline.

Radical-Based Direct C-H Iodination for Regioselective Functionalization

Radical-based C-H iodination presents a powerful and direct method for the synthesis of iodo-substituted heterocycles. rsc.org This approach has been successfully applied to quinolines, quinolones, pyridones, and pyridines. rsc.org For quinolines and quinolones, the iodination demonstrates high regioselectivity, favoring the C3 position. rsc.org This method is scalable and applicable to both electron-rich and electron-poor heteroaromatic systems. rsc.org

The mechanism of such radical iodinations can involve iodine(III) reagents. nih.govacs.org For example, an iodanyl radical can abstract a hydrogen atom from a substrate, generating a carbon-centered radical that is subsequently iodinated. nih.govacs.org Silver-induced tandem radical addition/cyclization of N-arylcinnamamides has also been employed for the synthesis of cyano-containing dihydroquinolinones, proceeding through a free radical mechanism. mdpi.com

A palladium-catalyzed picolinamide (PA)-directed iodination of the ε-C(sp²)−H bonds of γ-arylpropylpicolinamides offers another route to iodo-substituted tetrahydroquinolines. beilstein-journals.orgd-nb.info This method is complementary to directed electrophilic aromatic substitution and allows for the synthesis of a wide array of tetrahydroquinolines with diverse substitution patterns. beilstein-journals.orgd-nb.info

| Method | Substrate Type | Selectivity | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Radical C-H Iodination | Quinolines, Quinolones | C3 selective | Not specified | rsc.org |

| Pd-Catalyzed Directed Iodination | γ-arylpropylpicolinamides | ortho-iodination (ε-C-H) | Pd catalyst, Picolinamide (PA) directing group | beilstein-journals.orgd-nb.info |

Multi-Component Reactions for Tetrahydroquinoline Ring Construction

Cyclocondensation Approaches for Substituted Tetrahydroquinolines

Multi-component reactions (MCRs) provide an efficient pathway to complex tetrahydroquinolines. nih.gov A notable example is the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) by treating cyclohexanone (B45756) with 2-benzylidenemalononitrile in the presence of ammonium (B1175870) acetate. researchgate.net This reaction constructs the substituted tetrahydroquinoline ring in a single step. The resulting amino and cyano groups offer handles for further functionalization. researchgate.net Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines is another method to produce tetrahydroquinolines under simple reaction conditions with high efficiency. organic-chemistry.org

Povarov Cyclization for Related Iodinated Tetrahydroquinoline Derivatives

The Povarov reaction, a formal [4+2] cycloaddition, is a well-established method for synthesizing tetrahydroquinolines. nih.govnih.gov This reaction can be adapted to produce iodinated derivatives. An iodine-promoted Povarov-type reaction allows for the synthesis of 2-acylquinolines from methyl ketones and arylamines, using 1,4-dithane-2,5-diol as an ethylene (B1197577) surrogate. organic-chemistry.org The proposed mechanism involves a sequence of iodination, Kornblum oxidation, Povarov cycloaddition, and aromatization. organic-chemistry.orgorganic-chemistry.org This iodine-mediated formal [3+2+1] cycloaddition demonstrates broad substrate compatibility, tolerating various substituents on the aromatic rings. organic-chemistry.org

| Reaction Type | Reactants | Key Features | Proposed Mechanism Steps | Reference |

|---|---|---|---|---|

| Formal [4+2] Cycloaddition | Methyl ketones, Arylamines, 1,4-dithane-2,5-diol | I2-promoted, synthesis of 2-acylquinolines | Iodination, Kornblum oxidation, Povarov cycloaddition, Aromatization | organic-chemistry.org |

| Formal [3+2+1] Cycloaddition | Methyl ketones, Arylamines, Styrenes | I2-mediated, activates methyl group | Iodination/Kornblum oxidation/Povarov/Aromatization cascade | organic-chemistry.org |

Functional Group Transformations Leading to this compound Derivatives

The synthesis of this compound can also be achieved through the transformation of existing functional groups on a pre-synthesized tetrahydroquinoline core. A powerful strategy involves palladium-catalyzed picolinamide (PA)-directed C-H functionalization. beilstein-journals.orgd-nb.info This approach allows for the sequential introduction of different substituents. For instance, a γ-arylpropylpicolinamide can first undergo Pd-catalyzed γ-C(sp³)–H arylation, followed by a selective Pd-catalyzed ε-C(sp²)–H iodination. d-nb.info The resulting ortho-iodinated intermediate can then undergo a copper-catalyzed intramolecular C-N cyclization to yield the picolinamide-coupled iodo-tetrahydroquinoline. beilstein-journals.orgd-nb.info The picolinamide directing group can subsequently be removed. beilstein-journals.org This sequence provides a streamlined route to tetrahydroquinolines with diverse substitution patterns, including specific iodinated isomers. beilstein-journals.orgd-nb.info

Reduction of Iodinated Quinolin-2-ones to Tetrahydroquinolines

The conversion of quinoline (B57606) systems to their saturated tetrahydroquinoline counterparts is a fundamental transformation. A common strategy involves the reduction of a quinolin-4-one precursor. For instance, the synthesis of a key intermediate, 2-methyl-5,6,7,8-tetrahydroquinolin-4-one, is achieved through the catalytic hydrogenation of 4-hydroxy-2-methylquinoline. This reaction typically employs a platinum oxide catalyst in glacial acetic acid under a hydrogen atmosphere. The process efficiently reduces the pyridine ring of the quinoline system, yielding the desired tetrahydroquinolin-4-one. researchgate.net

Following the reduction of the quinoline ring, iodination can be carried out on the resulting tetrahydroquinolin-4-one. A common method for this transformation is the reaction with iodine in the presence of a base, such as butylamine, in a solvent like dimethylformamide (DMF). This direct iodination introduces an iodine atom at the 3-position of the tetrahydroquinoline ring system. researchgate.netresearchgate.net

An alternative approach for the reduction of the quinoline nucleus is the use of an iodine-catalyzed reduction with a hydroborane, such as bis(pinacolato)diboron (B136004) (HBpin), under mild conditions. rsc.orgnih.gov This method offers broad functional group tolerance. nih.gov

Table 1: Synthesis of 2-methyl-3-iodo-5,6,7,8-tetrahydroquinolin-4-one researchgate.netresearchgate.net

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| 1. Reduction | 4-Hydroxy-2-methylquinoline | Platinum oxide, H₂ (balloon), Glacial acetic acid, 22 hrs | 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one | 89% |

| 2. Iodination | 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one | Butylamine, I₂, Saturated KI solution, DMF, 20 hrs | 2-Methyl-3-iodo-5,6,7,8-tetrahydroquinolin-4-one | Quantitative |

Alkylation and Etherification Reactions on Iodinated Tetrahydroquinolines (e.g., 2-methyl-3-iodo-4-ethoxy-5,6,7,8-tetrahydroquinoline)

Once the iodinated tetrahydroquinoline core is synthesized, further functionalization can be achieved through reactions such as alkylation and etherification. These reactions typically target the oxygen atom of the 4-oxo group, converting it into an ether.

A prime example is the synthesis of 2-methyl-3-iodo-4-ethoxy-5,6,7,8-tetrahydroquinoline. This is accomplished by treating 2-methyl-3-iodo-5,6,7,8-tetrahydroquinolin-4-one with an alkylating agent, ethyl iodide, in the presence of a base like potassium carbonate in DMF. The reaction proceeds via O-alkylation to afford the corresponding 4-ethoxy derivative. researchgate.netresearchgate.net

Table 2: Etherification of 2-methyl-3-iodo-5,6,7,8-tetrahydroquinolin-4-one researchgate.net

| Starting Material | Reagents and Conditions | Product |

| 2-Methyl-3-iodo-5,6,7,8-tetrahydroquinolin-4-one | Potassium carbonate, Ethyl iodide, DMF, 50°C, 18 hrs | 2-Methyl-3-iodo-4-ethoxy-5,6,7,8-tetrahydroquinoline |

This etherification step is crucial as it provides a stable, functionalized scaffold that can be used in subsequent cross-coupling reactions, for instance, Suzuki coupling, to introduce further molecular diversity. researchgate.net

Reactivity and Advanced Synthetic Transformations of 3 Iodo 5,6,7,8 Tetrahydroquinoline

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the construction of complex molecular architectures. libretexts.org The carbon-iodine bond in 3-iodo-5,6,7,8-tetrahydroquinoline is particularly amenable to oxidative addition to a palladium(0) species, initiating the catalytic cycle for several important coupling reactions. libretexts.orglibretexts.org

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govrsc.org This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. rsc.orgnih.gov

The general mechanism involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

In the context of this compound, Suzuki-Miyaura coupling provides a direct route to introduce a wide range of aryl and heteroaryl substituents at the 3-position. The choice of boronic acid or ester can influence reaction rates and yields. nih.gov While boronic acids are commonly used, boronic esters, such as those derived from pinacol, offer advantages in terms of stability and ease of purification. rsc.orgyoutube.com

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 3-Phenyl-5,6,7,8-tetrahydroquinoline | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/Water | 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroquinoline | Good |

| Thiophen-2-ylboronic acid | Pd(OAc)2/SPhos | K3PO4 | n-Butanol | 3-(Thiophen-2-yl)-5,6,7,8-tetrahydroquinoline | Excellent |

The Sonogashira coupling reaction is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a mild amine base. wikipedia.orglibretexts.org The reaction proceeds under mild conditions, often at room temperature, and tolerates a wide variety of functional groups. wikipedia.org

The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to afford the alkyne-substituted product. wikipedia.org For this compound, Sonogashira coupling allows for the direct introduction of an alkynyl group, a versatile functional handle for further transformations.

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh3)4 | CuI | Triethylamine | THF | 3-(Phenylethynyl)-5,6,7,8-tetrahydroquinoline | Excellent |

| Trimethylsilylacetylene | PdCl2(PPh3)2 | CuI | Diisopropylamine | DMF | 3-((Trimethylsilyl)ethynyl)-5,6,7,8-tetrahydroquinoline | High |

| 1-Heptyne | Pd(OAc)2/P(t-Bu)3 | None (Copper-free) | Cs2CO3 | Toluene | 3-(Hept-1-yn-1-yl)-5,6,7,8-tetrahydroquinoline | Good |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides or triflates and primary or secondary amines. organic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines. organic-chemistry.org The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine (B1218219) ligand and a base. diva-portal.org

The catalytic cycle is believed to involve oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the palladium(0) catalyst. The choice of ligand is crucial for the success of the reaction, influencing both the scope and efficiency of the transformation. diva-portal.org For this compound, this reaction provides a direct and versatile method for the synthesis of 3-amino-substituted tetrahydroquinolines.

| Amine | Palladium Catalyst/Ligand | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Aniline | Pd2(dba)3/XPhos | NaOtBu | Toluene | N-Phenyl-5,6,7,8-tetrahydroquinolin-3-amine | High |

| Morpholine | Pd(OAc)2/BINAP | Cs2CO3 | Dioxane | 3-(Morpholino)-5,6,7,8-tetrahydroquinoline | Excellent |

| Benzylamine | Pd(tBu-XPhos)G1 | K3PO4 | t-Amyl alcohol | N-Benzyl-5,6,7,8-tetrahydroquinolin-3-amine | Good |

Copper-Catalyzed Coupling Reactions

While palladium catalysis dominates the field of cross-coupling, copper-catalyzed reactions offer a valuable alternative, particularly for the formation of carbon-heteroatom bonds.

Copper-catalyzed C-N cross-coupling, often referred to as the Ullmann condensation, provides a classic method for the formation of arylamines. While traditional Ullmann conditions often require harsh reaction temperatures, modern advancements have led to the development of milder and more efficient copper-catalyzed amination protocols. These reactions typically involve a copper(I) catalyst, a ligand, and a base.

For this compound, copper-catalyzed amination can be a cost-effective alternative to palladium-catalyzed methods for the synthesis of certain 3-amino derivatives.

| Amine | Copper Catalyst | Ligand | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| Imidazole | CuI | 1,10-Phenanthroline | K2CO3 | DMF | 3-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydroquinoline | Moderate |

Transition-Metal-Free Coupling Reactions

In recent years, there has been a growing interest in developing cross-coupling reactions that avoid the use of transition metals, driven by concerns about cost, toxicity, and sustainability. researchgate.netcas.cn These reactions often proceed through different mechanistic pathways, such as radical or aryne intermediates. cas.cnacs.org

For certain substrates and coupling partners, transition-metal-free conditions can provide a viable synthetic route. These reactions are often promoted by strong bases or radical initiators. researchgate.netacs.org While the scope of transition-metal-free couplings of this compound is less explored compared to metal-catalyzed methods, the principles of these reactions suggest potential applicability. For instance, base-promoted homolytic aromatic substitution (HAS) could potentially be employed to couple this compound with certain arenes. cas.cnacs.org

| Coupling Partner | Promoter | Conditions | Product | Plausibility |

|---|---|---|---|---|

| Benzene | KOtBu/TMEDA | High Temperature | 3-Phenyl-5,6,7,8-tetrahydroquinoline | Plausible via HAS mechanism |

Nucleophilic Substitution Reactions of the Iodine Moiety

The carbon-iodine bond at the 3-position of the 5,6,7,8-tetrahydroquinoline (B84679) ring is a key site for functionalization through nucleophilic substitution reactions. While direct, classical SNAr reactions on unactivated aryl halides are often challenging, the field of organometallic catalysis has provided a powerful toolkit to effect these transformations under milder conditions and with greater functional group tolerance.

Prominent among these are palladium- and copper-catalyzed cross-coupling reactions. These methods dramatically expand the scope of accessible derivatives by enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the this compound with an organoboron reagent, typically a boronic acid or ester. This method is highly effective for the synthesis of 3-aryl- or 3-vinyl-5,6,7,8-tetrahydroquinolines. For instance, the Suzuki-Miyaura cross-coupling of bromo- and dibromo-1,2,3,4-tetrahydroquinolines with various substituted phenylboronic acids, catalyzed by dichlorobis(triphenylphosphine)palladium(II), proceeds in high yields, demonstrating the feasibility of this transformation on the tetrahydroquinoline scaffold. rsc.org

Sonogashira Coupling: The Sonogashira reaction provides a direct route to 3-alkynyl-5,6,7,8-tetrahydroquinolines by coupling the iodo-derivative with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The reactivity of iodoarenes in Sonogashira couplings is well-established, as seen in the selective reaction at the iodo-position of 2-bromo-4-iodo-quinoline. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds. It enables the coupling of this compound with a wide range of primary and secondary amines to yield 3-amino-5,6,7,8-tetrahydroquinoline derivatives. The successful amination of various dichloroquinolines highlights the utility of this method for functionalizing the quinoline (B57606) core. frontiersin.org The choice of phosphine ligand is often crucial for achieving high yields, especially with sterically hindered amines. frontiersin.org

Copper-Catalyzed Cross-Coupling Reactions:

Ullmann Condensation: This classical copper-catalyzed reaction can be employed to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. For example, the coupling of an aryl halide with an alcohol or phenol (B47542) leads to the corresponding ether. While traditionally requiring harsh reaction conditions, modern modifications using various ligands have made the Ullmann reaction more versatile and applicable to a wider range of substrates under milder conditions. nih.gov

Cyanation: The introduction of a cyano group at the 3-position can be achieved through copper-catalyzed cyanation. This transformation typically utilizes a copper(I) cyanide salt. Domino halide exchange-cyanation procedures have been developed for aryl bromides, which could be adapted for iodoquinolines, offering an efficient route to 3-cyano-5,6,7,8-tetrahydroquinoline. nih.gov

Below is a table summarizing representative nucleophilic substitution reactions applicable to this compound.

| Reaction Type | Reagent | Catalyst/Conditions | Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₂Cl₂, base | 3-Aryl-5,6,7,8-tetrahydroquinoline |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 3-Alkynyl-5,6,7,8-tetrahydroquinoline |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, phosphine ligand, base | 3-Amino-5,6,7,8-tetrahydroquinoline |

| Ullmann Condensation | Alcohol/Phenol | Cu catalyst, ligand, base | 3-Alkoxy/Aryloxy-5,6,7,8-tetrahydroquinoline |

| Cyanation | NaCN or KCN | CuI, ligand | 3-Cyano-5,6,7,8-tetrahydroquinoline |

Stereoselective Transformations (e.g., Diastereoselective Synthesis of Tetrahydroquinolines)

The development of stereoselective methods for the synthesis of tetrahydroquinolines is of significant interest due to the prevalence of chiral tetrahydroquinoline motifs in biologically active molecules. These methods aim to control the three-dimensional arrangement of atoms, leading to specific stereoisomers.

Diastereoselective Synthesis:

The synthesis of substituted tetrahydroquinolines can often lead to the formation of diastereomers when new stereocenters are created. Diastereoselective reactions are designed to favor the formation of one diastereomer over the others.

One notable approach is the highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes. frontiersin.org This method allows for the construction of highly substituted tetrahydroquinoline derivatives with excellent diastereoselectivity (>20:1 dr). frontiersin.org Although not directly starting from this compound, this strategy showcases a powerful method for controlling diastereoselectivity in the formation of the tetrahydroquinoline core, which could be conceptually applied to precursors bearing an iodo-substituent.

Enantioselective Synthesis:

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. A primary strategy for accessing chiral tetrahydroquinolines is the asymmetric hydrogenation of the corresponding quinoline precursors.

Asymmetric Hydrogenation of Quinolines: Chiral catalysts, often based on transition metals like iridium or ruthenium complexed with chiral ligands, are employed to hydrogenate the pyridine (B92270) ring of a quinoline substrate enantioselectively. A wide range of quinoline derivatives can be efficiently hydrogenated to provide 1,2,3,4-tetrahydroquinolines with high enantiomeric excess (ee). acs.org For instance, Ir-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides provides access to chiral 3,3-diarylpropyl amines, which can then be cyclized to form 4-aryl-substituted tetrahydroquinolines with high enantioselectivity. nih.gov

The following table provides an overview of stereoselective transformations relevant to the synthesis of substituted tetrahydroquinolines.

| Transformation Type | Method | Key Features |

| Diastereoselective Synthesis | [4+2] Annulation | High diastereoselectivity (>20:1 dr) for polysubstituted tetrahydroquinolines. frontiersin.org |

| Enantioselective Synthesis | Asymmetric Hydrogenation of Quinolines | Utilizes chiral Ir or Ru catalysts to achieve high enantiomeric excess. acs.orgnih.gov |

These advanced synthetic transformations underscore the importance of this compound as a versatile building block in organic synthesis, enabling the creation of a diverse array of complex and stereochemically defined molecules.

Mechanistic Investigations of 3 Iodo 5,6,7,8 Tetrahydroquinoline Synthesis and Reactivity

Detailed Reaction Mechanisms of Directed C-H Iodination

The synthesis of 3-iodo-5,6,7,8-tetrahydroquinoline and related structures often relies on directed C-H functionalization, a strategy that utilizes a directing group to achieve high regioselectivity. Palladium and Nickel-based catalytic systems are prominent in these transformations.

One effective strategy involves the use of a picolinamide (B142947) (PA) directing group attached to the nitrogen of a γ-arylpropylamine precursor. d-nb.infobeilstein-journals.org In a palladium-catalyzed approach, the iodination of the ε-C(sp²)−H bond is achieved. beilstein-journals.org The mechanism is distinct from a classical electrophilic aromatic substitution (SEAr). While SEAr conditions with N-iodosuccinimide (NIS) might lead to undesired iodination at other positions, the palladium-catalyzed method offers complementary regioselectivity. d-nb.infobeilstein-journals.org For instance, using a combination of I2 and a hypervalent iodine reagent like PhI(OAc)2 in the presence of a palladium catalyst, such as Pd(OAc)2, directs the iodination specifically to the ortho-position of the aryl group guided by the picolinamide. beilstein-journals.org The reaction is believed to proceed through the formation of a palladacycle intermediate, with an in situ generated "IOAc" species acting as the active iodinating agent. beilstein-journals.org

Density Functional Theory (DFT) studies on Ni(II)-catalyzed C-H iodination using molecular iodine (I2) have provided deeper mechanistic insights. rsc.org These reactions often employ bidentate directing groups like 8-aminoquinoline (B160924) (AQ). The mechanism involves the initial formation of a catalyst-substrate complex. The presence of a base, such as Na2CO3, facilitates the C-H activation step, leading to a nickelacycle intermediate. rsc.org The reaction can proceed through two-state reactivity, initiating on a triplet surface and generating a high-energy singlet nickelacycle. rsc.org The molecular iodine then cleaves the Ni-C bond of the nickelacycle to form the C-I bond. This final step can occur via either a redox-neutral electrophilic cleavage (EC) pathway or a one-electron reductive cleavage (REC) pathway, with previously proposed Ni(II)/Ni(IV) cycles being energetically less favorable. rsc.org The nature of the directing group and the substrate significantly influences the stability of the electronic states and the key nickelacycle intermediate. rsc.org

Catalytic Cycles in Transition Metal-Mediated Cross-Coupling Reactions (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing C-C and C-heteroatom bonds. chemistryjournals.net These reactions, such as the Suzuki-Miyaura, Stille, and Kumada couplings, generally proceed through a well-established catalytic cycle involving a low-valent transition metal catalyst, typically palladium or nickel. chemistryjournals.netuniurb.itresearchgate.net

The catalytic cycle universally begins with Oxidative Addition . chemistryjournals.netlibretexts.org The active, low-valent metal catalyst (e.g., Pd(0) or Ni(0)) reacts with the aryl halide, in this case, this compound. The metal center inserts itself into the carbon-iodine bond, breaking it and forming a new organometallic complex. This process increases the oxidation state of the metal by two (e.g., Pd(0) to Pd(II)) and its coordination number. libretexts.org

The next step is Transmetalation . In this stage, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) complex from the previous step. chemistryjournals.net This step forms a new diorganometallic complex, where both the tetrahydroquinoline moiety and the new organic group are attached to the same metal center.

The final step of the cycle is Reductive Elimination . The two organic groups on the metal complex couple together, forming the new desired bond and the final cross-coupled product. libretexts.org This process is the reverse of oxidative addition; the metal center's oxidation state is reduced by two (e.g., Pd(II) to Pd(0)), and the active catalyst is regenerated, allowing it to re-enter the catalytic cycle. chemistryjournals.netlibretexts.org For reductive elimination to occur, the two organic ligands must typically be in a cis orientation to each other on the metal center. libretexts.org

Analysis of Regioselectivity and Stereoselectivity in Tetrahydroquinoline Functionalization

The precise control of regiochemistry and stereochemistry is paramount in the synthesis of complex substituted tetrahydroquinolines.

Directing groups are crucial for controlling the position of halogenation on the tetrahydroquinoline core or its precursors. The picolinamide (PA) group is a powerful director for C-H iodination. d-nb.infobeilstein-journals.org When attached to a γ-arylpropylamine, it directs palladium-catalyzed iodination exclusively to the ε-C(sp²)−H bond (the ortho-position of the aryl ring), which ultimately becomes the C8 position of the tetrahydroquinoline after cyclization. d-nb.infobeilstein-journals.org This provides a complementary method to standard SEAr conditions, which might otherwise favor iodination at more electron-rich positions. beilstein-journals.org For example, for a substrate susceptible to iodination at two positions, undirected SEAr conditions can yield the 6-iodo-THQ product, whereas the Pd-catalyzed directed method provides the 8-iodo-THQ derivative. beilstein-journals.org

Bidentate directing groups, such as 8-aminoquinoline (AQ) and amide-oxazoline (AO), are effective in Ni(II)-catalyzed C-H iodination. rsc.org These groups chelate to the metal center, forming a stable metallacyclic intermediate that positions a specific C-H bond close to the metal for activation and subsequent iodination. The inherent coordination geometry of the directing group and its interaction with the metal catalyst dictate the regiochemical outcome. rsc.orgnih.gov

| Directing Group | Catalyst System | Iodinating Agent | Position Selectivity | Reference |

|---|---|---|---|---|

| Picolinamide (PA) | Pd(OAc)2 | I2 / PhI(OAc)2 | Ortho-C-H of aryl ring (becomes C8 of THQ) | beilstein-journals.org |

| Picolinamide (PA) | (Undirected SEAr) | NIS / HBF4·EtO2 | Para-C-H of aryl ring (becomes C6 of THQ) | d-nb.info |

| 8-Aminoquinoline (AQ) | Ni(II) | I2 | Ortho-C-H of arene | rsc.org |

The formation of the tetrahydroquinoline ring itself can be highly stereoselective. Acid-catalyzed cyclization reactions of N-aryl enamines or related precursors can generate multiple stereocenters with excellent control. rsc.orgnih.gov In these reactions, Sc(OTf)₃ can serve as an effective pre-catalyst, with the active catalyst being a protic acid. nih.gov The reaction proceeds through a cationic intermediate, and the stereochemical outcome is governed by the transition state geometry, which seeks to minimize steric hindrance. These cyclizations can form up to three stereogenic centers in a single step with high diastereoselectivity. rsc.orgnih.gov For instance, the acid-catalyzed reaction of enamides with benzyl (B1604629) azide (B81097) leads to fused-ring tetrahydroquinolines with complete cis diastereoselectivity via an N-phenyliminium intermediate. nih.gov

The choice of N-protecting group can also significantly influence the stereochemical and regiochemical outcome of cyclization and subsequent functionalization steps. ui.ac.id In asymmetric catalysis, chiral ligands play a decisive role. For example, in gold-catalyzed enyne cycloisomerization to form related heterocycles, hydrogen bonding between a hydroxyl group on the substrate and a chiral ligand can create a highly organized transition state, leading to excellent enantioselectivity. acs.org This principle of creating a specific, constrained transition state through non-covalent interactions is a key factor in governing stereochemistry.

Exploration of Radical Reaction Pathways in Tetrahydroquinoline Transformations

Radical chemistry offers alternative and powerful pathways for the synthesis and functionalization of tetrahydroquinolines. One notable method involves the generation of nitrogen-centered radicals (NCRs), specifically aminium radicals, which can undergo intramolecular C-H amination to form the tetrahydroquinoline ring. nih.gov For example, N-2,4-dinitrophenoxy derivatives of arylpropylamines can be converted to their corresponding aminium radicals under acidic conditions using a ruthenium-based photoredox catalyst or via ground-state single-electron transfer (SET). nih.gov These highly electrophilic aminium radicals then attack an aromatic C-H bond, leading to cyclization. nih.gov

Radical cyclization can also be used to form substituted piperidines, which are structurally related to tetrahydroquinolines. nih.gov A 6-exo cyclization of a stabilized radical onto an α,β-unsaturated ester can produce two of four possible diastereoisomers with good to excellent selectivity. nih.gov The stability of the radical intermediate and the geometry of the cyclization transition state are key factors controlling the stereochemical outcome.

Furthermore, radical processes are implicated in modern dual catalytic systems. For instance, a synergistic photoredox and nickel catalysis system for the enantioselective aminocarbonylation of benzyl halides involves the single-electron transfer (SET) generation of a C(sp³) radical, which is then captured stereoselectively by a chiral Ni(I)-carbamoyl complex. acs.org Such pathways highlight the increasing importance of radical intermediates in complex bond-forming reactions involving heterocyclic cores.

Computational and Theoretical Studies on 3 Iodo 5,6,7,8 Tetrahydroquinoline

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a valuable tool for studying reaction mechanisms by calculating the energies of reactants, transition states, and products.

While specific DFT studies on the reaction mechanisms involving 3-Iodo-5,6,7,8-tetrahydroquinoline are not readily found, research on similar systems, such as the nitration of tetrahydroquinoline, demonstrates the power of this approach. researchgate.net In such studies, DFT calculations at levels like B3LYP/6-31++G** are used to optimize the geometries of intermediates and transition states, providing a detailed picture of the reaction pathway. researchgate.net For this compound, DFT could be employed to explore reactions such as further electrophilic substitution, nucleophilic substitution of the iodine atom, or metal-catalyzed cross-coupling reactions. The calculations would reveal the key intermediates, their relative stabilities, and the energy barriers for each step, thus elucidating the most probable reaction mechanism.

For instance, in the study of electrophilic substitution on N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines, DFT calculations were crucial in explaining the observed regioselectivity. nih.gov The calculations showed how the binding of an electrophile could alter the structure of an intermediate organolithium species, directing the substitution to a different position. nih.gov A similar approach for this compound would involve calculating the energies of various potential intermediates formed during a reaction to understand the mechanistic pathway.

Prediction of Reactivity and Regioselectivity through Computational Modeling

Computational modeling is a key tool for predicting the reactivity and regioselectivity of chemical reactions. By analyzing the electronic properties of a molecule, chemists can determine which sites are most susceptible to electrophilic or nucleophilic attack.

For this compound, computational models could predict the most likely positions for further substitution. The iodine atom at the 3-position is an electron-withdrawing group, which would influence the electron density distribution in the quinoline (B57606) ring system. DFT calculations can generate molecular orbital maps, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. The regions of the molecule with the highest HOMO density are prone to electrophilic attack, while those with the highest LUMO density are susceptible to nucleophilic attack.

A study on the nitration of tetrahydroquinoline and its N-protected derivatives utilized computational analysis to rationalize the observed regioselectivity. researchgate.net The researchers found that the position of nitration was dependent on whether the reaction occurred on the neutral or N-protonated form of the molecule. researchgate.net Similarly, for this compound, computational models could predict how the substitution pattern would change under different reaction conditions (e.g., acidic vs. basic).

Information-theoretic quantities derived from DFT can also be used to quantify the nucleophilicity and electrophilicity of different atomic sites within a molecule, providing a more nuanced prediction of reactivity and regioselectivity in electrophilic aromatic substitution reactions. nih.gov

Table 1: Predicted Reactivity Parameters for Substituted Quinolines (Hypothetical Data)

| Compound | Position | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Site of Electrophilic Attack |

| 5,6,7,8-Tetrahydroquinoline (B84679) | 6 | -5.8 | 1.2 | 6 |

| This compound | 6 | -6.1 | 0.9 | 6 or 8 |

| N-Acetyl-5,6,7,8-tetrahydroquinoline | 8 | -5.5 | 1.5 | 8 |

This table presents hypothetical data to illustrate how computational models could be used to predict reactivity. Actual values would need to be determined through specific DFT calculations for this compound.

Conformational Analysis and Energetic Profiles of Iodinated Tetrahydroquinolines

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies.

The 5,6,7,8-tetrahydroquinoline scaffold contains a non-aromatic, flexible six-membered ring. This ring can adopt several conformations, such as chair, boat, and twist-boat, similar to cyclohexane. iscnagpur.ac.in The presence of a bulky substituent like iodine at the 3-position, which is on the aromatic part of the ring system, will influence the conformational preference of the adjacent saturated ring.

Computational methods can be used to calculate the energetic profiles of these different conformations. By rotating the bonds within the molecule and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformations. For disubstituted cyclohexanes, it is generally observed that conformations with bulky groups in equatorial positions are more stable than those with axial groups due to reduced steric strain (1,3-diaxial interactions). libretexts.org

While no specific conformational analysis of this compound is available, studies on substituted cyclohexanes provide a good model for what to expect. libretexts.orgyoutube.comyoutube.com The energetic difference between conformers can be quantified, and the equilibrium population of each conformer can be predicted.

Table 2: Calculated Relative Energies of 3-Substituted-5,6,7,8-tetrahydroquinoline Conformers (Hypothetical Data)

| Substituent at C3 | Conformation of Saturated Ring | Relative Energy (kcal/mol) |

| H | Chair | 0 |

| H | Twist-Boat | 5.5 |

| Iodo | Chair | 0 |

| Iodo | Twist-Boat | 6.2 |

This table presents hypothetical data to illustrate the expected relative energies of different conformers. Actual values would require specific computational studies.

Synthetic Utility and Advanced Applications of 3 Iodo 5,6,7,8 Tetrahydroquinoline

Role as a Versatile Building Block in Complex Chemical Synthesis

The carbon-iodine bond in aryl iodides, such as the one presumed in 3-Iodo-5,6,7,8-tetrahydroquinoline, is a key functional group for carbon-carbon and carbon-heteroatom bond formation. This positions the compound as a theoretical building block for complex chemical synthesis, primarily through palladium-catalyzed cross-coupling reactions.

Potential Synthetic Transformations:

| Reaction Type | Potential Reactant | Potential Product Structure |

| Suzuki Coupling | Aryl or vinyl boronic acids/esters | 3-Aryl- or 3-Vinyl-5,6,7,8-tetrahydroquinoline |

| Sonogashira Coupling | Terminal alkynes | 3-Alkynyl-5,6,7,8-tetrahydroquinoline |

| Heck Coupling | Alkenes | 3-Alkenyl-5,6,7,8-tetrahydroquinoline |

| Buchwald-Hartwig Amination | Amines | 3-Amino-5,6,7,8-tetrahydroquinoline |

| Stille Coupling | Organostannanes | 3-Substituted-5,6,7,8-tetrahydroquinoline |

These potential transformations would allow for the introduction of a wide array of substituents at the 3-position, leading to a diverse library of novel tetrahydroquinoline derivatives for further investigation.

Streamlined Synthetic Strategies for Diversely Substituted Tetrahydroquinolines

Starting from this compound, streamlined synthetic strategies could be developed to access a variety of substituted analogs. The reactivity of the iodine atom would be central to these strategies, enabling late-stage functionalization, a highly desirable approach in medicinal chemistry for the rapid generation of analogs. For instance, a common precursor like this compound could be used to synthesize a range of derivatives by simply varying the coupling partner in a palladium-catalyzed reaction. This approach is more efficient than synthesizing each derivative from a different starting material.

Development of Functional Materials and Chemical Probes

The development of functional materials and chemical probes based on this compound is a speculative area. The core structure could be incorporated into larger polymeric or macromolecular structures. The iodine atom could serve as a site for polymerization or for attachment to surfaces or other molecules.

Precursors for Biocompatible Fluorophores

While there is no direct evidence of this compound being used as a precursor for biocompatible fluorophores, the general strategy often involves the coupling of a fluorescent moiety to a biocompatible scaffold. In theory, the 3-iodo group could be used to attach a known fluorophore or to construct a new fluorescent system. The tetrahydroquinoline scaffold itself may influence the photophysical properties of the resulting molecule.

Intermediates for the Synthesis of Heterocyclic Compounds with Tailored Architectures

Beyond simple substitution, the this compound scaffold could serve as an intermediate for the construction of more complex, fused heterocyclic systems. Intramolecular cyclization reactions, where a substituent introduced at the 3-position reacts with another part of the molecule, could lead to novel polycyclic architectures with unique three-dimensional shapes. Such tailored architectures are of significant interest in the design of new drugs and materials.

Q & A

Q. What are the established synthetic routes for 3-Iodo-5,6,7,8-tetrahydroquinoline?

this compound can be synthesized via cyclization and elimination strategies. One method involves palladium-catalyzed arylation followed by heteroatom insertion (e.g., iodine) into the tetrahydroquinoline scaffold. For example, iodination can be achieved using catalytic systems like oxone/TlOAc/PhI in water-acetonitrile at room temperature, as demonstrated for related tetrahydroquinoline derivatives . Another approach involves lithiation of 5,6,7,8-tetrahydroquinoline with n-BuLi, followed by iodine quenching to introduce the iodo substituent regioselectively .

Q. Key Methodological Steps

Oxidation/Iodination : React 5,6,7,8-tetrahydroquinoline with oxone/TlOAc/PhI in a water-acetonitrile system.

Lithiation : Treat tetrahydroquinoline with n-BuLi at low temperatures (−78°C), then add iodine.

Purification : Use column chromatography or recrystallization to isolate the iodinated product.

Q. How is the molecular structure of this compound characterized?

Structural characterization typically involves:

- X-ray crystallography to resolve bond distances, angles, and hydrogen-bonding networks (e.g., O–H⋯O interactions in related N-oxide derivatives) .

- NMR spectroscopy :

- H NMR to identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methylene groups at δ 1.5–3.0 ppm).

- C NMR to confirm iodination (C–I coupling observed at ~90–100 ppm).

- IR spectroscopy : O–H stretching (3300–3400 cm) and C–I vibrations (500–600 cm) .

Advanced Research Questions

Q. How can regioselectivity challenges in iodination be addressed?

Regioselectivity is influenced by directing groups and reaction conditions. For example:

- Directing Groups : Use N-oxide moieties to direct iodination to the 3-position via hydrogen-bonding interactions .

- Catalytic Systems : Palladium catalysts with bulky ligands favor steric control, while electrophilic iodination (e.g., I/AgOTf) targets electron-rich positions .

- Computational Modeling : DFT calculations predict favorable transition states for iodination at specific sites based on charge distribution .

Example : In 8-iodoquinoline derivatives, the Sandmeyer reaction achieves regioselective iodination at the 8-position using 8-aminoquinoline as a precursor .

Q. What analytical methods resolve contradictions in structural data for iodinated tetrahydroquinolines?

Contradictions (e.g., conflicting NMR assignments or crystallographic disorder) require:

Multi-Technique Validation : Cross-validate NMR, IR, and X-ray data. For instance, hydrogen-bonding networks in crystal structures (e.g., O–H⋯O dimers) should align with IR O–H stretches .

Dynamic NMR : Detect conformational flexibility (e.g., chair/sofa interconversions in fused-ring systems) via variable-temperature experiments .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas to rule out impurities .

Q. How do reaction conditions impact yields in palladium-catalyzed iodination?

| Factor | Optimal Conditions | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% Pd(PPh) | Higher loading increases side reactions . |

| Solvent | Dioxane or acetonitrile | Polar aprotic solvents enhance iodine solubility . |

| Temperature | 80–100°C | Elevated temps improve kinetics but risk decomposition . |

| Iodine Source | I or NIS (N-iodosuccinimide) | NIS reduces competing halogenation pathways . |

Q. What are the applications of this compound in medicinal chemistry?

The iodo-tetrahydroquinoline scaffold is a precursor for:

- GPCR-Targeted Compounds : Iodine enhances binding to hydrophobic pockets in receptor subtypes (e.g., serotonin receptors) .

- Antimicrobial Agents : Iodinated derivatives exhibit improved bioavailability and membrane permeability .

- Radiopharmaceuticals : I-labeled analogs serve as imaging probes for neurological targets .

Q. How can computational tools aid in designing iodinated tetrahydroquinolines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.